molecular formula C8H4BrFO3 B12849959 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12849959
M. Wt: 247.02 g/mol
InChI Key: JCKPRNQJKUVNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The presence of bromine and fluorine atoms in its structure makes it a unique compound with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the direct synthesis of the compound at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family with similar structural features.

    4H-benzo[d][1,3]dioxin-4-one: The parent compound without the bromine and fluorine substitutions.

    8-Bromo-5-fluoro-2,2-dimethyl-benzo[1,3]dioxin-4-one: A derivative with additional methyl groups.

Uniqueness: 8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it valuable for various applications .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

8-bromo-7-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-6-5(10)2-1-4-7(6)12-3-13-8(4)11/h1-2H,3H2

InChI Key

JCKPRNQJKUVNDS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2Br)F)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.